2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid
Overview
Description
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and a chloropropanoyl amide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Formation of 3-Chloropropanoyl Chloride: 3-Chloropropanoyl chloride is prepared by reacting 3-chloropropionic acid with thionyl chloride or phosphorus trichloride.
Amidation Reaction: The 3-chloropropanoyl chloride is then reacted with 2-chlorobenzoic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Amidation and Esterification: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium carbonate.
Acidic or Basic Hydrolysis: Hydrochloric acid, sodium hydroxide.
Amidation: Triethylamine, dimethylformamide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Hydrolysis Products: 2-Chlorobenzoic acid and 3-chloropropanoic acid.
Scientific Research Applications
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with an amino group instead of a chloropropanoyl amide group.
3-Chloropropionic acid: Used in the synthesis of the chloropropanoyl chloride intermediate.
Uniqueness
2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid is unique due to the presence of both chloro and chloropropanoyl amide groups, which provide distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
2-chloro-5-(3-chloropropanoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-4-3-9(14)13-6-1-2-8(12)7(5-6)10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNIDUOTQJEFQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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